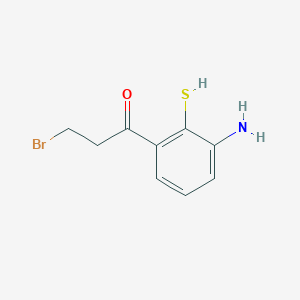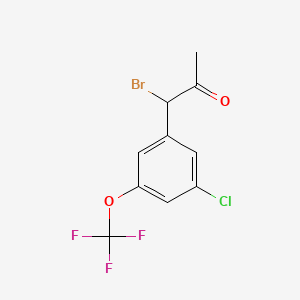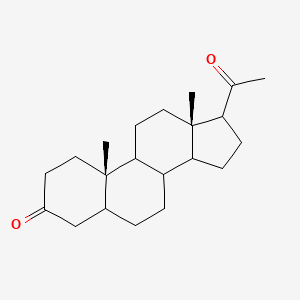
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is an organic compound characterized by the presence of a bromobenzylidene group attached to a dimethoxyethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine typically involves the condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of this compound can yield products such as bromobenzaldehyde derivatives.
Reduction: Reduction can produce (E)-N-(4-bromobenzyl)-2,2-dimethoxyethanamine.
Substitution: Substitution reactions can lead to the formation of various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form specific interactions with active sites, while the dimethoxyethanamine moiety can influence the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(4-bromobenzylidene)-1-benzofuran-2-carbohydrazide
- 2-[(E)-(4-Bromobenzylidene)amino]benzonitrile
- 2-[(E)-(4-Bromobenzylidene)amino]benzenethiol
Uniqueness
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is unique due to the presence of the dimethoxyethanamine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research applications to explore new chemical reactions and biological interactions.
Propiedades
Número CAS |
1009309-65-2 |
|---|---|
Fórmula molecular |
C11H14BrNO2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3 |
Clave InChI |
ILGOOXRFTJHHQD-UHFFFAOYSA-N |
SMILES canónico |
COC(CN=CC1=CC=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




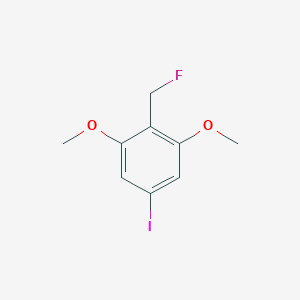

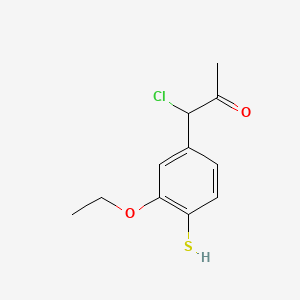


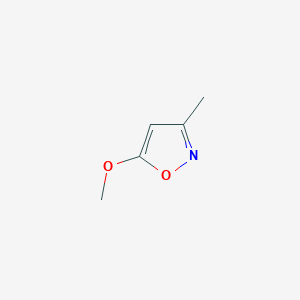

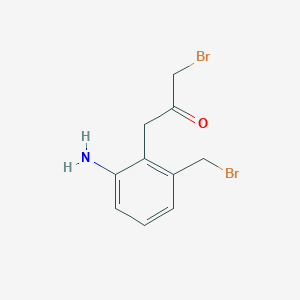
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
